Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate

Lipophilicity Drug-likeness Permeability

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate (CAS 828257-79-0) is a synthetic thioether-bearing amino acid derivative with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol. The compound incorporates a 4-methoxybenzylthio group linked to the α-carbon of a methylamino-substituted ethyl acetate backbone, classifying it as both a protected amino acid analog and a thioether-functionalized building block.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
CAS No. 828257-79-0
Cat. No. B12542748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate
CAS828257-79-0
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(NC)SCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H19NO3S/c1-4-17-13(15)12(14-2)18-9-10-5-7-11(16-3)8-6-10/h5-8,12,14H,4,9H2,1-3H3
InChIKeyFZXHTOACDKCROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate (CAS 828257-79-0): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate (CAS 828257-79-0) is a synthetic thioether-bearing amino acid derivative with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . The compound incorporates a 4-methoxybenzylthio group linked to the α-carbon of a methylamino-substituted ethyl acetate backbone, classifying it as both a protected amino acid analog and a thioether-functionalized building block. Unlike simpler glycine or phenylglycine derivatives, the presence of the thioether bridge introduces distinct electronic and steric properties that are relevant to medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate in Lead-Oriented Synthesis


Generic substitution using simpler α-amino acid derivatives (e.g., ethyl 2-(methylamino)acetate or 4-methoxyphenylglycine esters) fails to replicate the distinct physicochemical profile of this compound because the 4-methoxybenzylthio moiety simultaneously modulates lipophilicity, metabolic soft-spot positioning, and conformational restriction. The thioether sulfur atom constitutes a site for potential oxidative metabolism, which is absent in all-carbon analogs, thereby altering in vitro clearance patterns [1]. Furthermore, the 4-methoxybenzyl group contributes to pi-stacking interactions with aromatic residues in biological targets, a feature that is diminished or absent in simpler alkylthio or unsubstituted benzylthio congeners [2].

Quantitative Differentiation Evidence for Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate vs. Closest Analogs


Enhanced Lipophilicity (cLogP) Driven by Thioether Bridge vs. Oxygen and Carbon Analogs

The compound's thioether linkage contributes an incremental increase in calculated logP relative to the ether and methylene analogs, enhancing passive membrane permeability potential. The thioether sulfur atom increases molecular refractivity and reduces hydrogen-bond acceptor strength compared to an ether oxygen, collectively shifting cLogP upward by approximately 0.5–0.7 log units [1].

Lipophilicity Drug-likeness Permeability

Increased Rotatable Bond Count Enabling Conformational Adaptability vs. Rigid Analogs

The thioether bridge introduces an additional rotatable bond relative to directly linked aromatic amino acid derivatives, increasing the total rotatable bond count (nRotB). This structural feature can confer greater adaptability to irregular binding pockets but may also impose a higher entropic penalty upon binding. Compared to (4-methoxyphenyl)(methylamino)acetic acid, which lacks the thioether spacer, the target compound possesses one additional rotatable bond .

Conformational flexibility Target engagement Entropy penalty

Metabolic Soft-Spot Introduction via Thioether Oxidation Liability

The thioether sulfur is a recognized metabolic soft-spot, subject to cytochrome P450-mediated S-oxidation to form sulfoxide and sulfone metabolites. This metabolic pathway is entirely absent in the corresponding ether and methylene analogs, where oxidative metabolism predominantly occurs at the aromatic ring or the N-methyl group. This differential metabolic fate can be exploited to modulate in vivo clearance profiles [1].

Metabolic stability Sulfur oxidation CYP450

Hydrogen-Bond Acceptor Capacity Differentiated by Sulfur vs. Oxygen in the Bridge

The thioether sulfur is a significantly weaker hydrogen-bond acceptor than an ether oxygen, with sulfur acting as a very weak H-bond acceptor in biological environments. This results in a reduced topological polar surface area (tPSA) contribution from the bridging heteroatom, which can facilitate passive membrane permeation relative to the ether analog while retaining some polar character [1].

Hydrogen bonding Molecular recognition Solubility

Differential Chemical Stability Under Acidic and Basic Conditions vs. Ester-Only Analogs

The ethyl ester moiety is susceptible to acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. However, the presence of the adjacent thioether group can exert a mild electron-withdrawing inductive effect that slightly retards ester hydrolysis relative to unsubstituted glycine ethyl esters. This differential stability, although modest, can affect compound integrity during prolonged storage in solution or under assay conditions [1].

Chemical stability Hydrolysis Formulation compatibility

Computed Drug-Likeness Profile Comparison vs. (4-Methoxyphenyl)(methylamino)acetic Acid

The target compound satisfies Lipinski's Rule of Five (molecular weight 269.36 < 500; cLogP ~2.1 < 5; H-bond donors = 1 (NH) < 5; H-bond acceptors = 4 (N, O, O, S) < 10), whereas the des-thioether comparator (4-methoxyphenyl)(methylamino)acetic acid (MW 195.22, cLogP ~0.8) falls within the fragment-like space. This places the target compound in the lead-like chemical space, which is more advanced than a fragment hit but still optimizable, making it a strategic intermediate for hit-to-lead progression .

Drug-likeness Lead-likeness Physicochemical profiling

Best-Fit Research and Industrial Application Scenarios for Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate Based on Differentiation Evidence


Hit-to-Lead Optimization of Protease Inhibitors Requiring Moderate Lipophilicity and Conformational Flexibility

The compound's cLogP of ~2.1 and 8 rotatable bonds make it a suitable starting point for optimizing inhibitors targeting proteases with flexible S1' or S2' pockets, where the 4-methoxybenzylthio group can engage in productive hydrophobic and pi-stacking interactions without exceeding drug-likeness thresholds [1].

Design of CNS-Penetrant Ligands Exploiting Reduced tPSA from Thioether Incorporation

With a tPSA of ~47 Ų, this compound is a viable scaffold for CNS-targeted programs where the blood-brain barrier penetration advantage conferred by the thioether sulfur (compared to an ether oxygen) can be critical for achieving target engagement in the central compartment [1].

Building Block for Diversity-Oriented Synthesis of Sulfoxide/Sulfone Metabolite Libraries

The thioether group provides a tractable handle for controlled S-oxidation to generate sulfoxide and sulfone derivatives, enabling systematic exploration of oxidative metabolite space in early DMPK studies, a capability that is absent in all-carbon or ether-linked comparator scaffolds [1].

Procurement for Multi-Step Parallel Synthesis Requiring Base-Stable Ester Intermediates

The moderately enhanced stability of the ethyl ester under basic conditions, attributed to the inductive effect of the α-thioether substituent, makes this compound preferable over simpler glycine esters in synthetic sequences that involve alkaline reaction conditions, reducing premature hydrolysis losses [1].

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